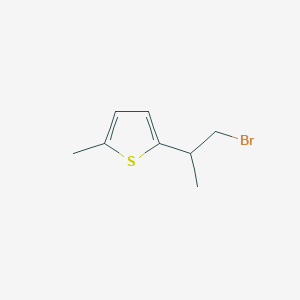
2-(1-Bromopropan-2-yl)-5-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromopropan-2-yl)-5-methylthiophene is an organic compound that belongs to the class of brominated thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The bromine atom in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-5-methylthiophene typically involves the bromination of 5-methylthiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-methylthiophene in a suitable solvent like dichloromethane.
- Add NBS and AIBN to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring can ensure consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various substituted thiophenes.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in the corresponding hydrocarbon.
科学的研究の応用
2-(1-Bromopropan-2-yl)-5-methylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-(1-Bromopropan-2-yl)-5-methylthiophene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
類似化合物との比較
2-Bromo-1-phenylpropane: Similar in structure but contains a phenyl group instead of a thiophene ring.
2-(1-Bromopropan-2-yl)benzene: Contains a benzene ring instead of a thiophene ring.
1-Bromo-2-phenylpropane: Similar brominated compound with a phenyl group.
Uniqueness: 2-(1-Bromopropan-2-yl)-5-methylthiophene is unique due to the presence of both a bromine atom and a thiophene ring, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound in research and industry.
特性
分子式 |
C8H11BrS |
|---|---|
分子量 |
219.14 g/mol |
IUPAC名 |
2-(1-bromopropan-2-yl)-5-methylthiophene |
InChI |
InChI=1S/C8H11BrS/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,5H2,1-2H3 |
InChIキー |
BXNBDUMBUNOTCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


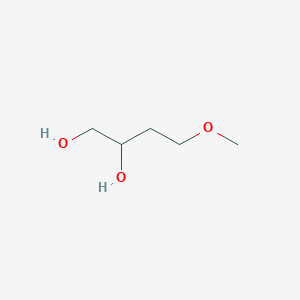
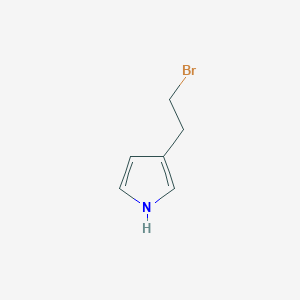
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)
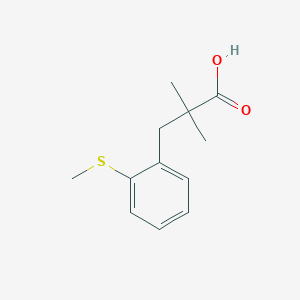
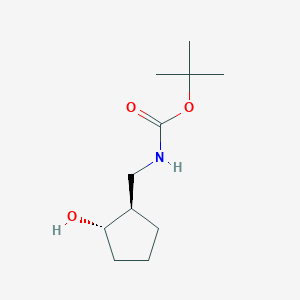
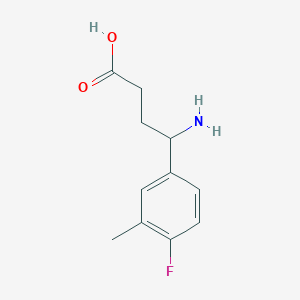
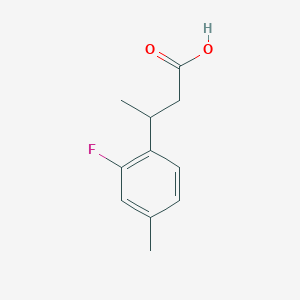
![1,8-Diazaspiro[4.5]decan-4-oldihydrochloride](/img/structure/B13588219.png)
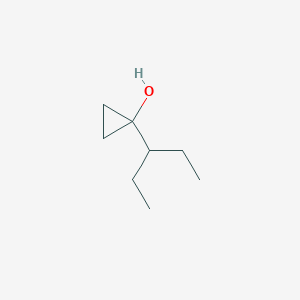
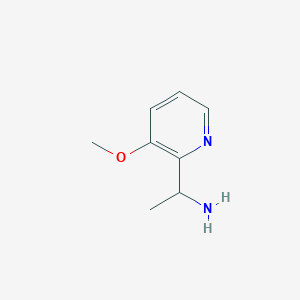
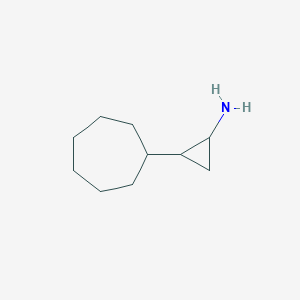
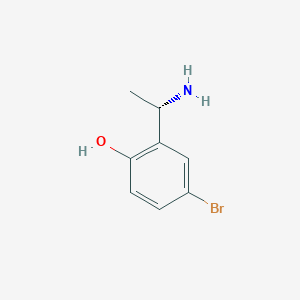
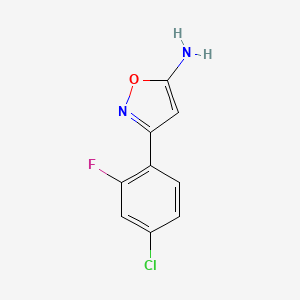
![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
